molecular formula C20H16N4 B5580238 3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5580238
M. Wt: 312.4 g/mol
InChI Key: ZBKSROCQZJSBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles This compound is characterized by its unique structure, which includes a cyanide group attached to the benzimidazole ring

Future Directions

Compounds with similar structures have been studied for their potential uses in medicinal chemistry, particularly as anticancer and antimicrobial agents . Therefore, one possible direction for future research could be to investigate the biological activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the reaction of 3-methylpyrido[1,2-a][1,3]benzimidazole with 3-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The cyanide group is introduced through the use of cyanogen bromide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of its anticancer activity, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(3-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-13-6-5-7-15(10-13)22-19-11-14(2)16(12-21)20-23-17-8-3-4-9-18(17)24(19)20/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKSROCQZJSBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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